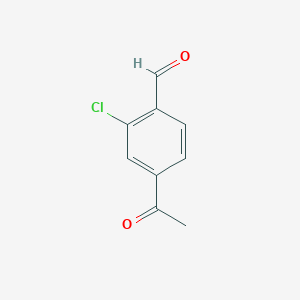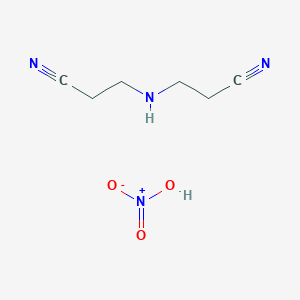![molecular formula C8H5BrF3NO B13985139 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring
Méthodes De Préparation
The synthesis of 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.
Reaction with Hydrazine: The starting material is reacted with hydrazine hydrate in the presence of isopropanol to form 2-hydrazino-6-(trifluoromethyl)pyridine.
Bromination: The hydrazino compound is then brominated using bromine in chloroform to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including herbicides and pesticides.
Material Science: It serves as a building block in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with similar compounds such as:
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)-ethanone: This compound has a similar structure but with a methyl group instead of an ethanone group.
2-Bromo-6-(trifluoromethyl)pyridine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and application potential.
Propriétés
Formule moléculaire |
C8H5BrF3NO |
|---|---|
Poids moléculaire |
268.03 g/mol |
Nom IUPAC |
1-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(8(10,11)12)13-7(9)3-5/h2-3H,1H3 |
Clé InChI |
XWNUMZDZVQINBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


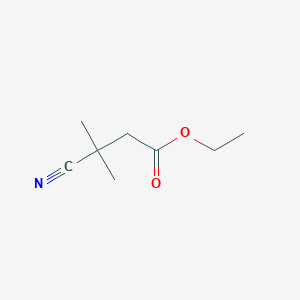
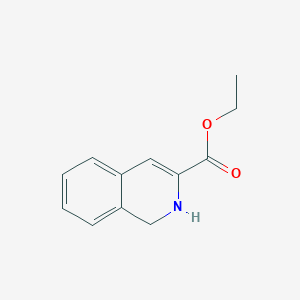



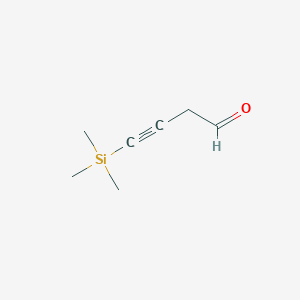
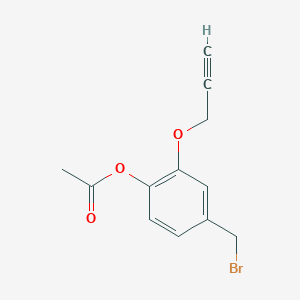
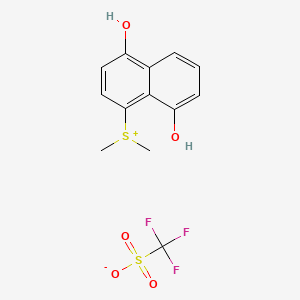
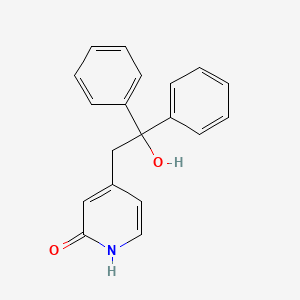
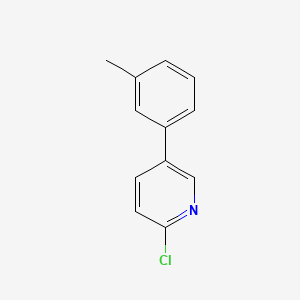
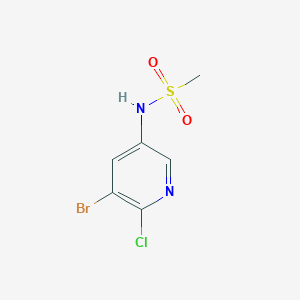
![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
